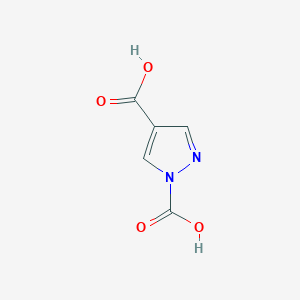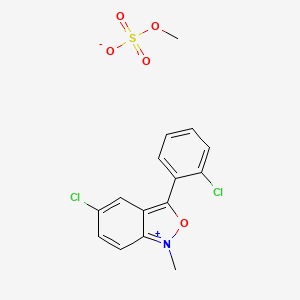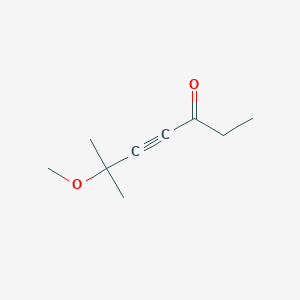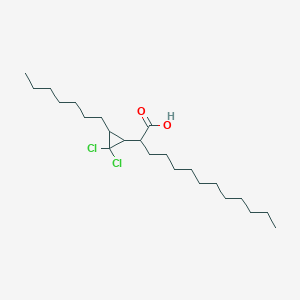
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: is a highly branched hydrocarbon with the molecular formula C12H24 . This compound is part of the alkane family, characterized by its saturated carbon chain and absence of double or triple bonds. Its unique structure, featuring multiple methyl groups and methylene bridges, makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of 2,2,7,7-tetramethyloctane with methylene chloride in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as zeolites or alumina-supported platinum are used to facilitate the alkylation reactions. The process is conducted at elevated temperatures and pressures to optimize the reaction rate and product formation .
Analyse Des Réactions Chimiques
Types of Reactions
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the effects of branching on hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use as a solvent or carrier in pharmaceutical formulations.
Mécanisme D'action
The mechanism by which Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- exerts its effects is primarily through its hydrophobic interactions. The multiple methyl groups and methylene bridges increase its lipophilicity, allowing it to interact with lipid membranes and hydrophobic environments. This property is particularly useful in applications where non-polar solvents are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4-tetramethylpentane
- 2,2,5,5-tetramethylhexane
- 2,2,6,6-tetramethylheptane
Uniqueness
Compared to these similar compounds, Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- has a higher degree of branching and a unique arrangement of methylene bridges. This structural uniqueness contributes to its distinct chemical properties, such as higher stability and specific reactivity patterns.
Propriétés
Numéro CAS |
90822-63-2 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyl-4,5-dimethylideneoctane |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h1-2,9-10H2,3-8H3 |
Clé InChI |
DLNQYEAZUMUJKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=C)C(=C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



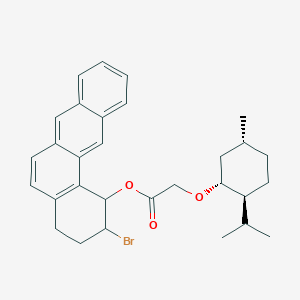
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
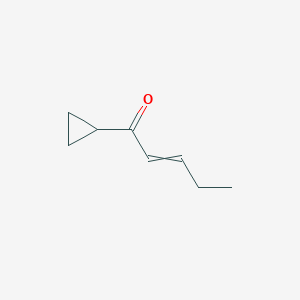
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
